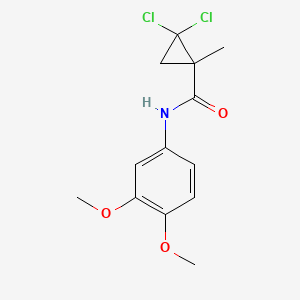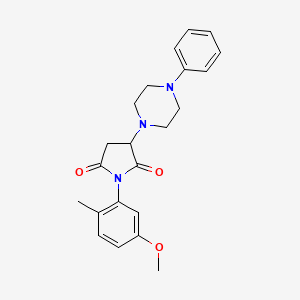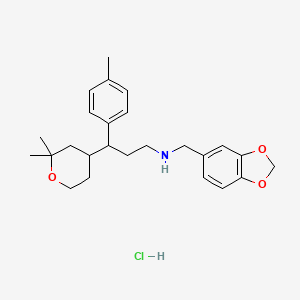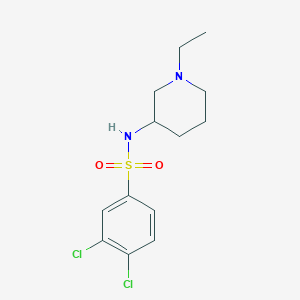
1-Acetyl-2-(3,4,5-trichlorothiophen-2-YL)-2,4-dihydro-1H-3,1-benzoxazin-4-one
Overview
Description
1-Acetyl-2-(3,4,5-trichlorothiophen-2-YL)-2,4-dihydro-1H-3,1-benzoxazin-4-one is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and agrochemicals. This particular compound is characterized by the presence of a benzoxazine ring fused with a thiophene ring, which is further substituted with three chlorine atoms.
Preparation Methods
The synthesis of 1-Acetyl-2-(3,4,5-trichlorothiophen-2-YL)-2,4-dihydro-1H-3,1-benzoxazin-4-one involves several steps:
Formation of the Benzoxazine Ring: The initial step involves the condensation of an appropriate amine with a phenol derivative to form the benzoxazine ring. This reaction typically occurs under acidic or basic conditions, depending on the specific reactants used.
Introduction of the Thiophene Ring: The thiophene ring is introduced through a cyclization reaction involving a suitable thiophene precursor. This step often requires the use of a catalyst to facilitate the formation of the thiophene ring.
Chlorination: The final step involves the chlorination of the thiophene ring to introduce the three chlorine atoms. This can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation.
Chemical Reactions Analysis
1-Acetyl-2-(3,4,5-trichlorothiophen-2-YL)-2,4-dihydro-1H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of oxidized derivatives, which may have different chemical properties.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction can result in the formation of reduced derivatives with altered reactivity.
Substitution: The compound can undergo substitution reactions, particularly at the chlorine-substituted positions on the thiophene ring. Common reagents for these reactions include nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Scientific Research Applications
1-Acetyl-2-(3,4,5-trichlorothiophen-2-YL)-2,4-dihydro-1H-3,1-benzoxazin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications. Its derivatives may serve as lead compounds in drug discovery programs aimed at developing new pharmaceuticals.
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Acetyl-2-(3,4,5-trichlorothiophen-2-YL)-2,4-dihydro-1H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Acetyl-2-(3,4,5-trichlorothiophen-2-YL)-2,4-dihydro-1H-3,1-benzoxazin-4-one can be compared with other benzoxazine derivatives, such as:
1-Acetyl-2-(2-thienyl)-2,4-dihydro-1H-3,1-benzoxazin-4-one: This compound has a thiophene ring without chlorine substitution, leading to different chemical and biological properties.
1-Acetyl-2-(3,4-dichlorophenyl)-2,4-dihydro-1H-3,1-benzoxazin-4-one: This compound has a dichlorophenyl group instead of a trichlorothiophene group, resulting in distinct reactivity and applications.
1-Acetyl-2-(4-chlorophenyl)-2,4-dihydro-1H-3,1-benzoxazin-4-one:
The uniqueness of this compound lies in its specific substitution pattern and the presence of both benzoxazine and thiophene rings, which confer unique chemical and biological properties.
Properties
IUPAC Name |
1-acetyl-2-(3,4,5-trichlorothiophen-2-yl)-2H-3,1-benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl3NO3S/c1-6(19)18-8-5-3-2-4-7(8)14(20)21-13(18)11-9(15)10(16)12(17)22-11/h2-5,13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZGAVGAXYDJCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(OC(=O)C2=CC=CC=C21)C3=C(C(=C(S3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-6-[(3,4-dichlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B3996905.png)
![N-[4-[(4-methoxyphenyl)carbamoyl]phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B3996907.png)

![Ethyl 1-({1-[(4-bromophenyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxylate](/img/structure/B3996932.png)
![2-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-oxo-3-phenylpropan-2-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3996940.png)


![9-[3-Chloro-4-(naphthalen-1-ylmethoxy)phenyl]-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione](/img/structure/B3996969.png)
![N-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-N-methyl-1-(2-pyridinyl)ethanamine](/img/structure/B3996971.png)

![1,3,7-trimethyl-8-[(3-nitrobenzyl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3997001.png)

![2,3,4-trimethoxy-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}benzamide](/img/structure/B3997013.png)
![4-{[allyl(2-methoxybenzyl)amino]methyl}benzonitrile](/img/structure/B3997021.png)
